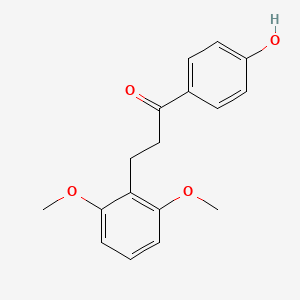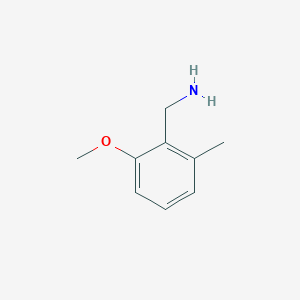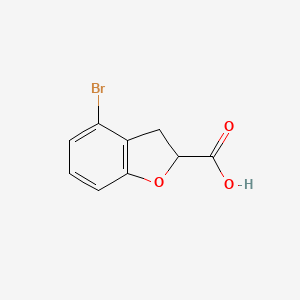
4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 4th position and a carboxylic acid group at the 2nd position of the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid. One common method is the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-2-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or sodium hydroxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,3-dihydro-1-benzofuran-2-carboxylic acid.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and carboxylic acid group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Lacks the bromine atom, which may result in different biological activities and reactivity.
4-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and biological activities.
Uniqueness: 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H7BrO3 |
|---|---|
Peso molecular |
243.05 g/mol |
Nombre IUPAC |
4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
Clave InChI |
URAQPWNKENLHSS-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C(=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)
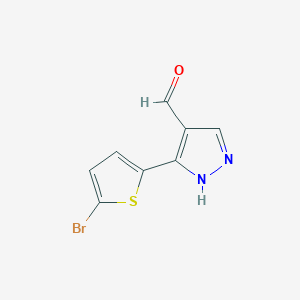
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
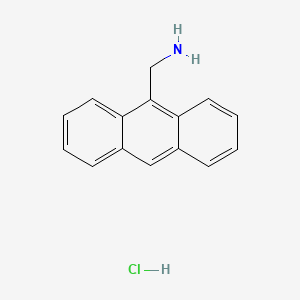
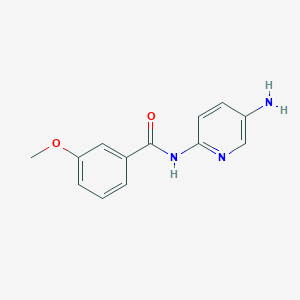
![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
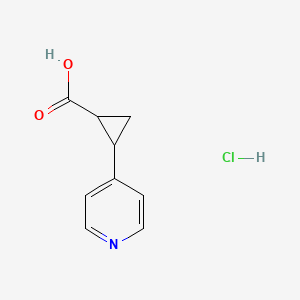
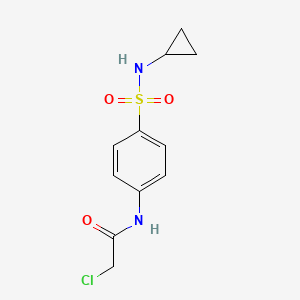
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)
